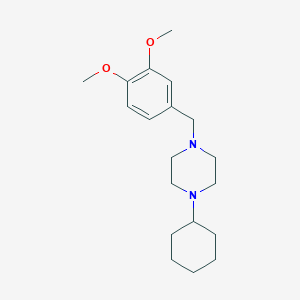
1-(3-chlorophenyl)-4-(4-fluorobenzyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-chlorophenyl)-4-(4-fluorobenzyl)piperazine, also known as 3C-4F, is a synthetic compound that belongs to the class of piperazines. This compound has gained significant attention in the scientific community due to its potential therapeutic applications.
Mécanisme D'action
The exact mechanism of action of 1-(3-chlorophenyl)-4-(4-fluorobenzyl)piperazine is not fully understood. However, it has been proposed that it acts as a modulator of the serotonergic system. 1-(3-chlorophenyl)-4-(4-fluorobenzyl)piperazine has been shown to increase the levels of serotonin in the brain, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
1-(3-chlorophenyl)-4-(4-fluorobenzyl)piperazine has been shown to have a range of biochemical and physiological effects. It has been reported to reduce the levels of pro-inflammatory cytokines such as TNF-alpha and IL-1beta. Moreover, it has been shown to increase the levels of anti-inflammatory cytokines such as IL-10. These findings suggest that 1-(3-chlorophenyl)-4-(4-fluorobenzyl)piperazine has potential as an anti-inflammatory agent.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 1-(3-chlorophenyl)-4-(4-fluorobenzyl)piperazine is its high potency. This makes it a useful tool for studying the serotonergic system. However, one of the limitations of 1-(3-chlorophenyl)-4-(4-fluorobenzyl)piperazine is its potential toxicity. It has been reported to cause liver damage in animal models at high doses. Therefore, caution should be exercised when using this compound in lab experiments.
Orientations Futures
There are several future directions for the study of 1-(3-chlorophenyl)-4-(4-fluorobenzyl)piperazine. One area of research is the development of new therapeutic agents based on the structure of 1-(3-chlorophenyl)-4-(4-fluorobenzyl)piperazine. Moreover, the potential of 1-(3-chlorophenyl)-4-(4-fluorobenzyl)piperazine as an anti-inflammatory agent should be further explored. Additionally, the mechanism of action of 1-(3-chlorophenyl)-4-(4-fluorobenzyl)piperazine should be elucidated to better understand its therapeutic effects. Finally, the safety of 1-(3-chlorophenyl)-4-(4-fluorobenzyl)piperazine should be thoroughly investigated to determine its potential for clinical use.
Conclusion:
In conclusion, 1-(3-chlorophenyl)-4-(4-fluorobenzyl)piperazine is a synthetic compound with potential therapeutic applications. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 1-(3-chlorophenyl)-4-(4-fluorobenzyl)piperazine have been discussed in this paper. Further research is needed to fully understand the potential of 1-(3-chlorophenyl)-4-(4-fluorobenzyl)piperazine as a therapeutic agent.
Méthodes De Synthèse
The synthesis of 1-(3-chlorophenyl)-4-(4-fluorobenzyl)piperazine involves the reaction of 1-(3-chlorophenyl)piperazine with 4-fluorobenzyl chloride in the presence of a base such as potassium carbonate. The reaction takes place in anhydrous conditions and yields 1-(3-chlorophenyl)-4-(4-fluorobenzyl)piperazine as a white crystalline solid. The purity of the compound can be improved by recrystallization.
Applications De Recherche Scientifique
1-(3-chlorophenyl)-4-(4-fluorobenzyl)piperazine has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and antidepressant effects in animal models. Moreover, it has been reported to have anxiolytic and anti-addictive properties. These findings suggest that 1-(3-chlorophenyl)-4-(4-fluorobenzyl)piperazine has potential as a novel therapeutic agent for the treatment of various disorders.
Propriétés
IUPAC Name |
1-(3-chlorophenyl)-4-[(4-fluorophenyl)methyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClFN2/c18-15-2-1-3-17(12-15)21-10-8-20(9-11-21)13-14-4-6-16(19)7-5-14/h1-7,12H,8-11,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DISCJXITPKNFOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=C(C=C2)F)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClFN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5259771 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-2-thiophenecarboxamide](/img/structure/B5686914.png)
![(3R*,4R*)-3-isopropyl-4-methyl-1-[(methylthio)acetyl]-3-pyrrolidinol](/img/structure/B5686918.png)
![N-[3-(4-methylpiperazin-1-yl)propyl]-4-piperidin-3-ylbenzamide](/img/structure/B5686934.png)
![N-{rel-(3R,4S)-4-cyclopropyl-1-[3-(methylthio)propyl]-3-pyrrolidinyl}-1-methyl-1H-pyrazole-4-carboxamide hydrochloride](/img/structure/B5686942.png)
![2-(4-pyridinyl)-N-[3-(1H-1,2,3-triazol-1-yl)propyl]-4-quinolinecarboxamide](/img/structure/B5686944.png)
![[(3R*,4R*)-4-[(4-ethylpiperazin-1-yl)methyl]-1-(7-methylthieno[3,2-d]pyrimidin-4-yl)pyrrolidin-3-yl]methanol](/img/structure/B5686950.png)


![N-[3-chloro-4-(4-methyl-1-piperazinyl)phenyl]-2-methoxybenzamide](/img/structure/B5686973.png)
![3-(2-methyl-1H-benzimidazol-1-yl)-N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}propanamide](/img/structure/B5686980.png)
![9-[(2,4-dimethyl-1,3-oxazol-5-yl)carbonyl]-2-methyl-4-phenyl-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5686987.png)


![5-[2-(1H-imidazol-1-yl)ethyl]-1-(2-methylbenzyl)-3-(1H-1,2,4-triazol-1-ylmethyl)-1H-1,2,4-triazole](/img/structure/B5687001.png)